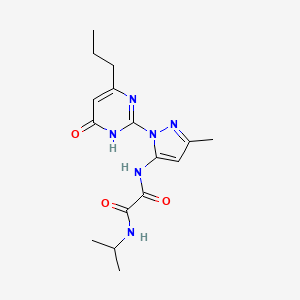

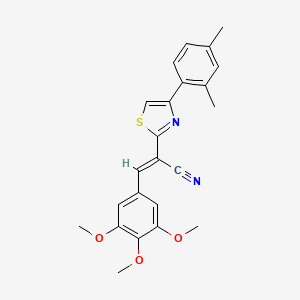

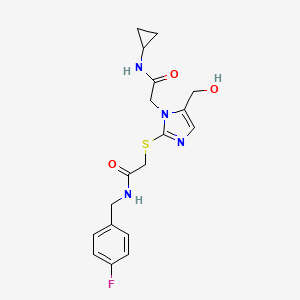

![molecular formula C18H12N2O2S2 B2966918 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)thiophene-2-carboxamide CAS No. 312748-42-8](/img/structure/B2966918.png)

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimicrobial Applications

The synthesis and characterization of thiophene derivatives, including compounds similar to N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)thiophene-2-carboxamide, have been extensively explored for their antimicrobial properties. For instance, Talupur, Satheesh, and Chandrasekhar (2021) detailed the synthesis of thiophene-2-carboxamides and their evaluation against various microbial strains. These studies often involve molecular docking to predict the binding efficiency of these compounds to bacterial and fungal targets, highlighting their potential as antimicrobial agents (Talupur et al., 2021).

Synthesis of Heterocyclic Compounds

Research has also focused on utilizing thiophene derivatives for the synthesis of complex heterocyclic structures, which are fundamental in medicinal chemistry for the development of new therapeutic agents. The work by Mohareb, Sherif, Gaber, Ghabrial, and Aziz (2004) on thiophenylhydrazonoacetates illustrates the versatility of thiophene derivatives in synthesizing a wide range of nitrogen-containing heterocycles, underscoring their significance in drug discovery processes (Mohareb et al., 2004).

Corrosion Inhibition

Benzothiazole derivatives, closely related to the compound , have been investigated for their efficacy as corrosion inhibitors, demonstrating the chemical versatility and utility of these compounds beyond biologically active molecules. Hu et al. (2016) synthesized benzothiazole derivatives and assessed their performance as corrosion inhibitors for carbon steel in acidic environments. Their findings revealed that these compounds could offer effective protection against corrosion, suggesting a practical application in industrial processes (Hu et al., 2016).

Biological Activity Beyond Antimicrobial Effects

Further extending the scope of thiophene and benzothiazole derivatives, research has delved into their potential for treating various conditions, including their use as antiarrhythmic, serotonin antagonist, and antianxiety agents. Amr et al. (2010) synthesized novel thiophene derivatives and evaluated their pharmacological activities, demonstrating significant efficacy compared to standard drugs in these categories. This suggests that derivatives of this compound could have broad therapeutic applications beyond antimicrobial activity (Amr et al., 2010).

Mecanismo De Acción

Target of Action

The primary target of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)thiophene-2-carboxamide is the DprE1 enzyme . This enzyme plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Mode of Action

This inhibition could potentially disrupt the bacterium’s ability to synthesize essential components of its cell wall, thereby inhibiting its growth and survival .

Biochemical Pathways

The compound’s action on the DprE1 enzyme affects the cell wall biosynthesis pathway of Mycobacterium tuberculosis . By inhibiting this enzyme, the compound disrupts the production of arabinogalactan, a key component of the mycobacterial cell wall . This disruption can lead to the death of the bacterium and the resolution of the infection .

Result of Action

The primary result of the compound’s action is the inhibition of the growth and survival of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the bacterium’s ability to synthesize its cell wall, leading to its death .

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2S2/c21-14-8-7-11(19-17(22)16-6-3-9-23-16)10-12(14)18-20-13-4-1-2-5-15(13)24-18/h1-10,21H,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYGTVQUFOMDHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=CS4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

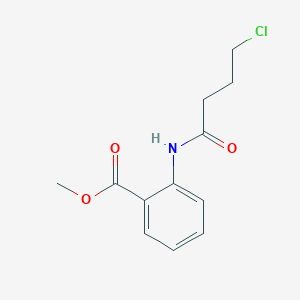

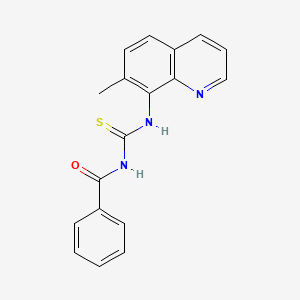

![1H-Benzo[d]imidazol-7-amine dihydrochloride](/img/structure/B2966837.png)

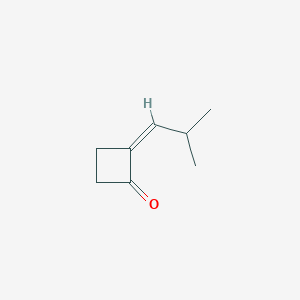

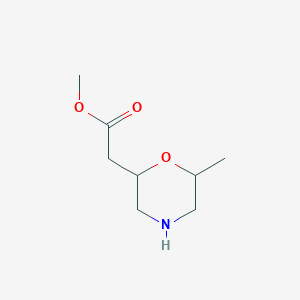

![5-chloro-2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2966848.png)

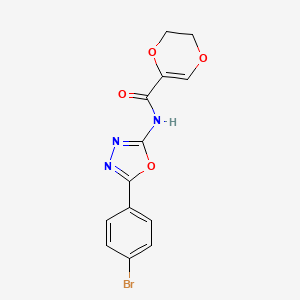

![3-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-furylmethyl)-3-[(2-furylmethyl)imino]propanamide](/img/structure/B2966850.png)

![trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2966851.png)

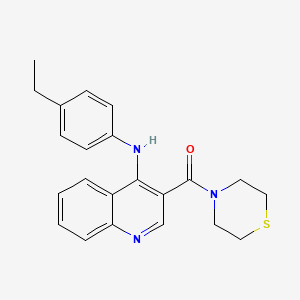

![methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate](/img/structure/B2966854.png)